molecular formula C10H13NO3 B1372662 6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid CAS No. 1123169-36-7

6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Cat. No.: B1372662
CAS No.: 1123169-36-7
M. Wt: 195.21 g/mol
InChI Key: JEXDNGUMCMJOBV-UHFFFAOYSA-N
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Description

6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the hydrolysis of corresponding nitriles, followed by cyclization and oxidation steps . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors involved in metabolic pathways, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinecarboxylic acids with different substituents, such as:

Uniqueness

6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is unique due to its specific isopropyl and methyl substituents, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to other similar compounds.

Biological Activity

6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, also known as 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C9H11NO3
  • Molecular Weight : 181.19 g/mol
  • CAS Number : 98483-00-2
  • Synonyms : 2-hydroxy-6-isopropyl-nicotinic acid, 2-oxo-6-propan-2-yl-1H-pyridine-3-carboxylic acid

Antimicrobial Properties

Research indicates that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including the DPPH radical scavenging test. Such tests measure the compound's ability to neutralize free radicals, which are implicated in oxidative stress and related diseases. Preliminary results suggest that this compound may possess moderate antioxidant properties, contributing to its potential therapeutic applications .

Neuroprotective Effects

Studies have indicated that pyridine derivatives can influence neurotransmitter systems, particularly GABAergic and glutamatergic pathways. The inhibition of GABA aminotransferase by similar compounds has been linked to increased GABA levels in the brain, suggesting a possible neuroprotective role for this compound . This could have implications for treating neurological disorders such as epilepsy.

Study on Antimicrobial Efficacy

A study conducted by Umesha et al. focused on synthesizing various pyridine derivatives and evaluating their antimicrobial efficacy against standard bacterial strains. The findings indicated that certain modifications in the pyridine ring enhanced antimicrobial activity significantly . Although specific data on 6-Isopropyl derivatives were limited, the trends observed can be extrapolated to suggest similar potential.

Neuropharmacological Research

Research exploring the neuropharmacological effects of pyridine derivatives highlighted their role in modulating neurotransmitter systems. In particular, compounds with structural similarities to 6-Isopropyl derivatives showed promise in increasing GABA levels and enhancing neuroprotective effects against excitotoxicity . These findings support further investigation into the therapeutic applications of 6-Isopropyl derivatives in neurological conditions.

Data Tables

Property Value
Chemical Name6-Isopropyl-2-oxo-pyridine
CAS Number98483-00-2
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Antimicrobial ActivityModerate (based on analogs)
Antioxidant ActivityModerate (DPPH assay)

Properties

IUPAC Name

1-methyl-2-oxo-6-propan-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(2)8-5-4-7(10(13)14)9(12)11(8)3/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXDNGUMCMJOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C(=O)N1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653243
Record name 1-Methyl-2-oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-36-7
Record name 1-Methyl-2-oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
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